Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate is a complex organic compound that features a benzoate ester, an amino group, and a tert-butoxycarbonyl (Boc)-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The starting material, 3-amino-4-hydroxybenzoic acid, is esterified with ethanol in the presence of an acid catalyst to form ethyl 3-amino-4-hydroxybenzoate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, resulting in the Boc-protected intermediate.
Coupling with Cyclohexylamine: The Boc-protected intermediate is then coupled with (1r,4r)-4-aminocyclohexylamine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of protective groups and coupling reagents would be optimized to minimize waste and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s reactive amino and ester groups make it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, protein binding, and cellular uptake.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-4-hydroxybenzoate: Lacks the Boc-protected amino group and cyclohexylamine moiety.
Ethyl 3-amino-4-(((1r,4r)-4-amino)cyclohexyl)amino)benzoate: Similar structure but without the Boc protection.
Ethyl 3-amino-4-(((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)benzoate derivatives: Various derivatives with different substituents on the benzoate or cyclohexylamine moieties.
Uniqueness
This compound is unique due to the presence of both a Boc-protected amino group and a cyclohexylamine moiety, which confer specific reactivity and potential biological activity. The Boc protection allows for selective deprotection and subsequent reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C20H31N3O4 |
---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
ethyl 3-amino-4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]benzoate |
InChI |
InChI=1S/C20H31N3O4/c1-5-26-18(24)13-6-11-17(16(21)12-13)22-14-7-9-15(10-8-14)23-19(25)27-20(2,3)4/h6,11-12,14-15,22H,5,7-10,21H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
KKZYIXDPWVQSEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC(CC2)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.